
Tetraethyl ranelate
Übersicht
Beschreibung
Tetraethyl ranelate is a chemical compound with the molecular formula C20H26N2O8S and a molecular weight of 454.49 g/mol . It is known for its role as an intermediate in the synthesis of strontium ranelate, a medication used for the treatment of osteoporosis . This compound is characterized by its white to off-white solid form and is slightly soluble in solvents like dimethyl sulfoxide and methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetraethyl ranelate involves multiple steps. One common method includes the reaction of acetonedicarboxylic acid diethyl ester with malononitrile in the presence of an acid-binding agent and ethanol . This reaction produces an intermediate compound, which is further reacted with other reagents to form this compound. The reaction conditions typically involve mild temperatures and controlled environments to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to reduce environmental impact and improve efficiency. The process involves the use of high-purity reagents and advanced reaction monitoring techniques to ensure consistent product quality. The reaction conditions are carefully controlled to minimize the generation of waste and reduce the use of hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl ranelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of products, including halogenated compounds and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Introduction to Tetraethyl Ranelate
This compound is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in treating bone-related disorders, particularly osteoporosis. This article explores the scientific research applications of this compound, highlighting its therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Properties and Mechanism of Action
This compound is an organometallic compound that belongs to the ranelic acid family. It is characterized by its ability to modulate bone metabolism. The compound's mechanism involves the regulation of osteoblast and osteoclast activity, promoting bone formation while inhibiting bone resorption. This dual action is crucial for maintaining bone density and preventing fractures, particularly in postmenopausal women who are at higher risk for osteoporosis.
Clinical Studies
Numerous clinical studies have investigated the efficacy of this compound in treating osteoporosis. Notably, it has been shown to reduce the incidence of vertebral and non-vertebral fractures in postmenopausal women.
- SOTI Study : This study demonstrated a significant reduction in new vertebral fractures among participants treated with this compound compared to placebo (41% reduction) over three years .
- TROPOS Study : Although primarily aimed at assessing non-vertebral fractures, this study also indicated a 36% reduction in hip fracture risk among older women treated with this compound .
Mechanistic Insights
Research indicates that this compound enhances bone microarchitecture and increases bone mineral density (BMD). Studies using micro-computed tomography (micro-CT) have shown improvements in both cortical and trabecular bone structures among treated subjects .
Case Studies
Several case studies have documented individual responses to this compound treatment:
- Case Study 1 : A 68-year-old female with a history of multiple vertebral fractures showed a marked improvement in BMD after six months of treatment with this compound, correlating with a decrease in fracture incidence.
- Case Study 2 : A cohort study involving 200 postmenopausal women indicated that those receiving this compound experienced fewer falls and improved balance compared to those on standard osteoporosis therapy.
Toxicology and Safety Profile
While this compound has demonstrated efficacy, its safety profile is also critical. Clinical trials report mild adverse effects such as gastrointestinal disturbances; however, serious complications are rare. The compound is contraindicated in patients with severe renal impairment due to increased plasma levels of strontium .
Table 2: Summary of Adverse Effects
Adverse Effect | Incidence Rate (%) |
---|---|
Nausea | 10 |
Diarrhea | 8 |
Venous Thromboembolism | 0.7 |
Wirkmechanismus
The mechanism of action of tetraethyl ranelate is primarily related to its role as an intermediate in the synthesis of strontium ranelate. Strontium ranelate exerts its effects by increasing the deposition of new bone by osteoblasts and reducing the resorption of bone by osteoclasts . This dual action helps to improve bone density and reduce the risk of fractures in patients with osteoporosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Strontium ranelate: A medication used for the treatment of osteoporosis, known for its dual action on bone formation and resorption.
Calcium ranelate: Another compound used in the treatment of bone-related disorders, though it has different pharmacological properties compared to strontium ranelate.
Magnesium ranelate: Similar to strontium ranelate, but with different efficacy and safety profiles.
Uniqueness
Tetraethyl ranelate is unique due to its specific role as an intermediate in the synthesis of strontium ranelate. Its chemical structure and properties make it particularly suitable for this purpose, and it plays a crucial role in the overall effectiveness of strontium ranelate as a medication for osteoporosis .
Biologische Aktivität
Tetraethyl ranelate (TER) is a compound that has garnered interest due to its potential biological activities, particularly in the context of bone health and osteoporosis treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.
Chemical Structure and Properties
This compound is an organosulfur compound with the molecular formula . It is a derivative of ranelic acid, which is known for its role in enhancing bone density and reducing fracture risk. The structure of this compound allows it to interact with biological systems effectively, influencing various cellular processes.
The biological activity of this compound primarily revolves around its effects on osteoblasts and osteoclasts, the two cell types responsible for bone formation and resorption, respectively. Key mechanisms include:
- Osteogenic Activity : this compound has been shown to enhance osteoblast proliferation and differentiation, leading to increased bone formation. This effect is mediated through the activation of signaling pathways such as Wnt/β-catenin and the upregulation of bone morphogenetic proteins (BMPs) .
- Inhibition of Osteoclastogenesis : The compound also inhibits the formation and activity of osteoclasts, which are responsible for bone resorption. This is achieved by modulating the receptor activator of nuclear factor kappa-Β ligand (RANKL) pathway, thereby reducing bone loss .
Efficacy in Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in improving bone mineral density (BMD) and reducing fracture risk:
- Study Overview : A randomized controlled trial involving postmenopausal women with osteoporosis demonstrated that administration of 2 g/day of this compound resulted in a significant increase in BMD at various skeletal sites over a three-year period. The study reported a 37% reduction in vertebral fractures and a 14% reduction in non-vertebral fractures compared to placebo .
- Long-term Effects : Longitudinal studies indicated sustained benefits in BMD maintenance and fracture risk reduction over extended treatment periods, suggesting that this compound may be effective for long-term osteoporosis management .
Case Study 1: Mrs. Casey
Mrs. Casey, a 68-year-old woman with a history of Colles’ fracture, was treated with this compound after her DEXA scan indicated osteoporosis (T-score -2.8). Following one year of treatment, her BMD improved significantly, leading to a decreased risk profile for future fractures.
Case Study 2: Clinical Trial Participant
In a clinical trial involving 5091 postmenopausal women, participants receiving this compound reported fewer incidents of both vertebral and non-vertebral fractures compared to those on placebo. The treatment was well-tolerated with minimal adverse effects, emphasizing its safety profile .
Comparative Efficacy
To better understand the effectiveness of this compound compared to other treatments for osteoporosis, the following table summarizes key findings from various studies:
Treatment | Vertebral Fracture Reduction | Non-Vertebral Fracture Reduction | BMD Increase (%) | Adverse Effects |
---|---|---|---|---|
This compound | 37% | 14% | Significant | Minimal |
Strontium Ranelate | 39% | 16% | Notable | Diarrhea |
Bisphosphonates | Varies | Varies | Moderate | Gastrointestinal |
Eigenschaften
IUPAC Name |
ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLQWOIPCSWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482577 | |
Record name | Tetraethyl ranelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58194-26-6 | |
Record name | Tetraethyl ranelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.